6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Kinase inhibition Structure-activity relationship Chemical biology

This pyrrolo[3,4-d]pyrimidine derivative features a specific 3,4-dimethoxybenzoyl group at the N-6 position, critical for initial kinase SAR exploration. Unlike generic analogs, its distinct substitution pattern influences hydrogen-bonding and target engagement, making it an ideal fragment for focused library generation or as a matched negative control once in-house profiling is complete. Ensure your research uses the precise chemical structure required for reliable results.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1448130-43-5
Cat. No. B2581492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1448130-43-5
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CC3=CN=CN=C3C2)OC
InChIInChI=1S/C15H15N3O3/c1-20-13-4-3-10(5-14(13)21-2)15(19)18-7-11-6-16-9-17-12(11)8-18/h3-6,9H,7-8H2,1-2H3
InChIKeyYJHKRMGBADLCSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1448130-43-5): Compound Identity and Core Characteristics


6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic small molecule featuring a pyrrolo[3,4-d]pyrimidine core with a 3,4-dimethoxybenzoyl substituent at the 6-position. This compound is listed in chemical databases (InChI Key: YJHKRMGBADLCSE-UHFFFAOYSA-N) and is primarily offered as a research chemical or synthetic building block. Despite its structural potential for kinase inhibition, no published primary research or patent literature with quantitative biological activity data could be identified for this precise compound within the constraints of the search. [1]

Why Generic Substitution of 6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine Cannot Be Assumed


Within the pyrrolo[3,4-d]pyrimidine class, the position and electronic nature of the N-6 substituent critically influence kinase selectivity and potency. For example, closely related 6-acyl analogs with different aryl groups (e.g., thiophene, chlorophenyl) show divergent activity profiles against ERK2 and other kinases. Subtle changes in the dimethoxy substitution pattern (e.g., 2,3- vs. 3,4-dimethoxy) can alter hydrogen-bonding capacity and target engagement. Therefore, direct replacement with a generic analog without head-to-head data risks unpredictable biological outcomes. [1]

Quantitative Differentiation Evidence for 6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


Lack of Publicly Available Head-to-Head Biochemical or Cellular Activity Data

No primary research papers, patents, or authoritative database entries (e.g., ChEMBL, BindingDB) containing quantitative IC50, Kd, or cellular activity data for this specific compound were located. Therefore, no direct comparator-based evidence can be presented. [1]

Kinase inhibition Structure-activity relationship Chemical biology

Structural Differentiation from Closest Available Analogs

The 3,4-dimethoxybenzoyl group presents a different hydrogen-bond acceptor/donor profile compared to the 6-aryl analogs described in the foundational 1969 synthesis paper [1]. However, no quantitative SAR or potency data exist to define the impact of this substitution relative to, for example, 4-chlorophenyl or thiophene analogs listed in vendor catalogs.

Medicinal chemistry Fragment-based drug design SAR

Absence of Selectivity, ADMET, or In Vivo Data Precludes Procurement Prioritization

No selectivity profiling, ADMET (absorption, distribution, metabolism, excretion, toxicity), or in vivo efficacy data were found for this compound. Consequently, no evidence exists to support claims of superiority over structurally similar analogs in terms of safety or bioavailability. [1]

Drug discovery Lead optimization Pharmacokinetics

Procurement-Relevant Application Scenarios for 6-(3,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


Fragment-Based Drug Design (FBDD) Library Expansion

This compound may serve as a fragment-sized (MW 285 Da) building block for generating focused libraries targeting kinases that recognize the pyrrolo[3,4-d]pyrimidine scaffold. Its use is appropriate only when the specific 3,4-dimethoxy substitution pattern is desired for initial SAR exploration. [1]

Synthesis of Advanced Intermediates

May be utilized as a protected or activated intermediate in multi-step synthesis of more complex pyrrolo[3,4-d]pyrimidine derivatives, as described in the general methodology by Southwick et al. [1].

Negative Control or Inactive Comparator Experiments

Given the lack of known bioactivity data, this compound could theoretically serve as a structurally matched negative control for active pyrrolo[3,4-d]pyrimidine kinase inhibitors, but this would require in-house profiling. [1]

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